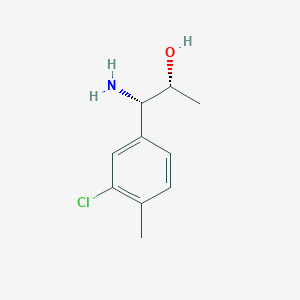

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3-chloro-4-methylphenyl substituent at the C1 position and a hydroxyl group at the C2 position. Its stereochemistry (1S,2R) confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

DDLOTFVEGBQMOJ-GMSGAONNSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable chiral amine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7) Structural Differences: Replaces the 4-methyl group with a trifluoromethyl (-CF₃) group. Impact on Properties: The electron-withdrawing -CF₃ group increases electronegativity and metabolic stability compared to the methyl group in the target compound. This substitution may enhance binding to hydrophobic pockets in biological targets, as seen in fluorinated pharmaceuticals . Molecular Formula: C₁₀H₁₁ClF₃NO (vs. C₁₀H₁₄ClNO for the target compound).

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) Structural Differences: Features an indolyloxy moiety and methoxyphenoxy ethylamino side chain. Functional Implications: The extended aromatic system and ether linkages enhance α₁/β₁-adrenoceptor binding affinity (IC₅₀ values in nanomolar range) and antiarrhythmic activity, as reported in pharmacological studies .

Stereochemical Variants

- (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (CAS 2250242-77-2) Stereochemical Differences: Diastereomeric configuration (1R,2R) vs. (1S,2R). Biological Relevance: Stereochemistry critically influences receptor interactions. For example, (1R,2R)-isomers of analogous amino alcohols exhibit reduced β₁-adrenoceptor binding compared to (1S,2R) forms due to spatial mismatches in chiral binding pockets .

Amino Alcohol Derivatives with Simplified Aromatic Systems

- (2S)-2-Amino-3-phenyl-1-propanol Structural Differences: Lacks chloro and methyl substituents on the phenyl ring. Functional Impact: The absence of halogenation reduces lipophilicity (logP ~1.2 vs. ~2.5 for the target compound), correlating with lower membrane permeability in vitro .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Sensitivity: The (1S,2R) configuration in the target compound optimizes spatial alignment with adrenoceptor binding sites, as inferred from racemic mixtures of related compounds showing diminished activity .

- Substituent Effects : Halogenation (Cl) and alkylation (CH₃) on the aromatic ring improve bioavailability and target engagement, whereas bulkier groups (e.g., -CF₃) may trade potency for metabolic stability .

- Pharmacological Potential: Structural parallels to Compound 10 suggest the target compound could exhibit spasmolytic or antiarrhythmic effects, though direct experimental validation is needed .

Notes

- Evidence gaps exist in direct pharmacological data for this compound; inferences are drawn from structurally analogous compounds.

- Synthetic yields for related amino alcohols (e.g., 70% for Compound 10) suggest feasible scalability .

Biological Activity

(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL, with the CAS number 1213387-46-2, is a chiral compound characterized by its unique structure that includes an amino group, a chlorinated aromatic ring, and a secondary alcohol. Its molecular formula is CHClNO, and it has a molecular weight of approximately 199.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological macromolecules.

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity by forming hydrogen bonds and engaging in π-π interactions with proteins, which can influence metabolic pathways and potentially serve as a precursor for drugs targeting specific conditions .

- Receptor Binding : Its structure allows effective engagement with various receptors, suggesting potential implications in pharmacology and toxicology.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | CHClFNO | Contains fluorine; different biological activity profile |

| (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL | CHClNO | Different chlorine position; potential differences in receptor binding |

| This compound | CHClNO | Enantiomeric variation may lead to different pharmacological effects |

This table illustrates the diversity within this class of molecules while highlighting the specific characteristics of this compound that may confer unique biological activities or therapeutic potentials.

Case Study 1: Antioxidant Properties

In studies focusing on antioxidant activity among similar compounds, it was found that certain derivatives exhibited high DPPH radical scavenging abilities. For instance, compounds with phenolic fragments demonstrated significantly higher antioxidant properties compared to their non-substituted analogs. This suggests that structural modifications can enhance the biological efficacy of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.